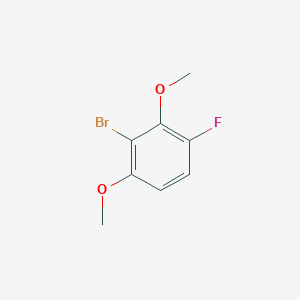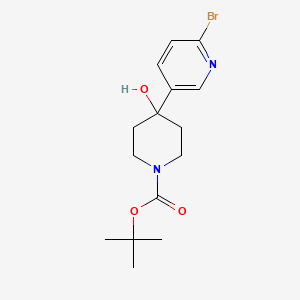
4-(2-Bromo-5-methoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16BrNO It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent introduction of the butan-1-amine chain can be achieved through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated amine.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
4-(2-Bromo-5-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules[][7].
Medicine: Explored for its potential use in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)butan-1-amine: Similar structure with a different position of the methoxy group.
4-(2-Bromo-5-methoxyphenyl)butan-2-amine: Similar structure with a different position of the amine group.
4-(2-Bromo-5-methoxyphenyl)butan-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16BrNO |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
4-(2-bromo-5-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
Clé InChI |
ALGWPBQOMPRARZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)



![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)


![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)



![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
